3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride
Description
3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride (CAS: 1379315-59-9) is a spirocyclic compound characterized by a bicyclic structure where a tetrahydrofuran (2-oxa) ring is fused to a piperidine (8-azaspiro) ring via a shared carbon atom. The molecule features two methyl groups at the 3,3-positions of the spiro junction, enhancing steric bulk and influencing physicochemical properties such as lipophilicity and solubility .
Properties
IUPAC Name |
3,3-dimethyl-2-oxa-8-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)7-10(8-12-9)3-5-11-6-4-10;/h11H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUSXTMLDUVFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCNCC2)CO1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379315-59-9 | |
| Record name | 3,3-dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Methodologies
Four-Step Synthesis via Spirocyclic Intermediate
The most detailed preparation method originates from Patent CN111518015A, which outlines a four-step sequence starting from 1,4-dioxaspiro[4.5]decane-8-one.
Step 1: Cyanidation
The initial step involves reacting 1,4-dioxaspiro[4.5]decane-8-one with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent system at 0–20°C. This yields 1,4-dioxaspiro[4.5]decane-8-carbonitrile, introducing the nitrile group critical for subsequent alkylation.
Step 2: Alkylation
The nitrile intermediate is treated with 1-bromo-2-chloroethane and lithium diisopropylamide (LDA) in toluene at 0–20°C for 13 hours. This produces 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, extending the carbon chain for cyclization.
Step 3: Reduction and Cyclization
Hydrogenation with Raney nickel in methanol at 50°C and 50 psi for 6 hours reduces the nitrile to an amine. Subsequent reaction with tert-butyl dicarbonyl anhydride forms tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2]tetradecane-10-carboxylate, establishing the spirocyclic core.
Step 4: Deprotection and Salt Formation
Deprotection using pyridinium p-toluenesulfonate in acetone/water at 70°C for 15 hours removes the tert-butyl group. The free base is then treated with hydrochloric acid to yield the hydrochloride salt, confirmed by $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 3.46–3.17 (m, 4H), 2.34–2.25 (m, 4H), 1.79 (t, $$ J = 7.2 $$ Hz, 6H), 1.40 (s, 9H). The final yield is 54.8% after silica gel chromatography.
Acid-Catalyzed Cyclization Approach
Patent US5118687A describes an alternative route via cyclization of 4-ethynyl-4-hydroxypiperidine derivatives.
Carbamoyloxy Intermediate Formation
4-Ethynyl-4-hydroxypiperidine reacts with an isocyanate (R–NCO) to form a 4-carbamoyloxy-4-ethynylpiperidine derivative. This intermediate undergoes cyclization in acidic media (e.g., dry HCl in diethyl ether) to generate a 2-imino-1,3-dioxolane hydrohalide salt.
Hydrolysis and Salt Formation
Treatment of the imino-dioxolane salt with water liberates the 1-oxa-2-oxo-8-azaspiro[4.5]decane base, which is subsequently converted to the hydrochloride salt using concentrated HCl. This method emphasizes solvent selection (e.g., acetic acid for cyclization) and temperature control (40–100°C) to optimize yields.
Reaction Mechanisms and Optimization
Cyanidation and Alkylation Dynamics
The first method’s efficiency hinges on the nucleophilic addition of the isocyanitrile to the ketone, facilitated by potassium tert-butoxide. Steric hindrance from the spirocyclic structure necessitates low temperatures (0–20°C) to suppress side reactions. Alkylation with 1-bromo-2-chloroethane proceeds via deprotonation by LDA, forming a stabilized carbanion that attacks the electrophilic chloroethane.
Hydrogenation and Spirocyclization
Raney nickel catalyzes the nitrile-to-amine reduction, with methanol enhancing hydrogen solubility. Cyclization with tert-butyl dicarbonyl anhydride occurs through nucleophilic acyl substitution, where the amine attacks the anhydride’s carbonyl carbon, forming the spiro ring.
Acid-Mediated Cyclization
In the second method, HCl protonates the carbamoyloxy intermediate, inducing cyclization via electrophilic attack of the ethynyl group on the piperidine nitrogen. Hydrolysis of the imino-dioxolane intermediate proceeds through a tetrahedral mechanism, with water acting as the nucleophile.
Analytical Characterization
Spectroscopic Validation
The hydrochloride salt’s $$ ^1H $$ NMR spectrum confirms the spiro structure: methyl groups at δ 1.79 (t, 6H) and tert-butyl protons at δ 1.40 (s, 9H). IR spectroscopy reveals N–H stretches at 3300 cm$$ ^{-1} $$ and C–O–C vibrations at 1100 cm$$ ^{-1} $$, consistent with the oxa-azaspiro framework.
Purity and Yield Optimization
Silica gel chromatography in the four-step method achieves >95% purity, while the cyclization route requires recrystallization from ethanol/water (yield: 45–60%). High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms the absence of unreacted intermediates.
Applications and Derivatives
Pharmaceutical Intermediates
The spirocyclic structure serves as a precursor to FAAH (fatty acid amide hydrolase) inhibitors, such as 1-oxa-8-azaspiro[4.5]decane-8-carboxamides, which modulate endocannabinoid signaling.
Material Science
Derivatives with tert-butyl groups exhibit enhanced thermal stability, making them suitable for high-temperature polymer applications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve controlled temperatures, inert atmospheres, and the use of anhydrous solvents to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazolidinones, while reduction reactions may produce piperidine derivatives .
Scientific Research Applications
3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations
(a) 3-Methoxy-1-oxa-8-azaspiro[4.5]decane Hydrochloride
- Molecular Formula: C₉H₁₈ClNO₂
- Molecular Weight : 207.70 g/mol
- Key Differences: Replaces the 3,3-dimethyl groups with a methoxy substituent at position 3.
- Applications : Used in synthetic intermediates; purity ≥95% .
(b) 8,8-Difluoro-1-azaspiro[4.5]decane Hydrochloride
Heteroatom Position and Ring Modifications
(a) 2-Thia-8-azaspiro[4.5]decane Hydrochloride
- Molecular Formula : C₈H₁₆ClNS
- Molecular Weight : 193.74 g/mol
- Applications : Explored in agrochemical research .
(b) 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride
Stereochemical and Functional Group Variations
(a) (3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride
- Molecular Formula : C₉H₂₀Cl₂N₂O
- Molecular Weight : 247.18 g/mol
- Key Differences : Introduces an amine group at position 4 and stereochemical complexity, enabling chiral interactions in biological systems.
- Applications : Investigated in CNS-targeting drug candidates .
(b) 2-Oxa-7-azaspiro[4.5]decane Hydrochloride
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Melting Point (°C) | Solubility (mg/mL) | Key Applications |
|---|---|---|---|---|---|---|
| 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane HCl | C₁₀H₁₈ClNO | 203.71 | 3,3-dimethyl | Not reported | 1.16 | Drug discovery |
| 3-Methoxy-1-oxa-8-azaspiro[4.5]decane HCl | C₉H₁₈ClNO₂ | 207.70 | 3-methoxy | Not reported | Not reported | Synthetic intermediates |
| 8,8-Difluoro-1-azaspiro[4.5]decane HCl | C₈H₁₄ClF₂N | 217.65 | 8,8-difluoro | 134–136 | Not reported | Metabolic studies |
| 2-Thia-8-azaspiro[4.5]decane HCl | C₈H₁₆ClNS | 193.74 | Sulfur substitution | Not reported | Not reported | Agrochemical research |
| (3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine diHCl | C₉H₂₀Cl₂N₂O | 247.18 | 3-methyl, 4-amine | Not reported | Not reported | CNS drug candidates |
Biological Activity
3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride (CAS No. 1379315-59-9) is a synthetic compound characterized by its spirocyclic structure, which integrates both nitrogen and oxygen heteroatoms. This unique configuration suggests potential biological activities that merit detailed exploration. The compound's molecular formula is with a molecular weight of 205.72 g/mol .
The compound is typically encountered in its hydrochloride form, enhancing its stability and solubility in various solvents, which is advantageous for biological assays and therapeutic applications. The synthesis often involves multi-step organic reactions, reflecting its complexity and the necessity for precise chemical handling .
Research indicates that this compound may interact with specific molecular targets, including enzymes and receptors. Its biological activity could involve modulation of neurotransmitter systems or inhibition of certain enzymatic pathways, similar to other compounds in the spirocyclic class .
Pharmacological Potential
Case Studies
Several studies have explored the effects of spirocyclic compounds on biological systems:
- A study investigated the impact of related spiro compounds on enzyme activity related to neurotransmission, demonstrating significant modulation effects that could translate into therapeutic benefits for neurodegenerative diseases .
- Another research effort focused on the antimicrobial properties of spiroheterocycles, revealing that certain derivatives exhibited potent activity against a range of microbial strains .
Comparative Analysis
A comparative analysis of this compound with similar compounds highlights its unique features:
| Compound Name | Structure Type | Biological Activity | Notable Effects |
|---|---|---|---|
| 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane | Spirocyclic | Neurotransmitter modulation | Potential use in Alzheimer's treatment |
| 2-Oxa-8-azaspiro[4.5]decane | Spirocyclic | Antimicrobial | Moderate activity against bacteria |
| 3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane | Spirocyclic | Enzyme inhibition | Significant effects on inflammatory pathways |
Q & A
What are the recommended synthetic routes for 3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride, and how can intermediates be optimized for yield?
Level : Basic
Answer :
Synthesis typically involves constructing the spirocyclic core through cyclization reactions. A common approach uses piperidine or azetidine derivatives as starting materials, with alkylation or ring-closing metathesis to form the spiro structure. For example, intermediates like 8-oxa-2-azaspiro[4.5]decane (CAS 310-93-0) can be functionalized with dimethyl groups via nucleophilic substitution . Optimization includes:
- Temperature control : Slow addition of reagents at −20°C to minimize side reactions.
- Catalyst screening : Use of palladium or nickel catalysts for selective alkylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates. Yield improvements (up to 70%) are achieved by optimizing stoichiometry and reaction time .
Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Level : Basic
Answer :
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify spirocyclic conformation (e.g., distinct methyl singlet at δ 1.2 ppm ).
- HPLC : Reverse-phase C18 columns (e.g., Chromolith®) with UV detection at 254 nm for purity assessment (>98%) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., m/z 205.72 for [M+H]⁺ ).
- X-ray Diffraction : For crystalline derivatives, single-crystal X-ray resolves bond angles and spatial arrangement .
How does the spirocyclic structure influence the compound’s pharmacokinetic properties, and what methodologies assess its conformational stability?
Level : Advanced
Answer :
The spiro[4.5]decane core enhances metabolic stability by restricting rotational freedom, reducing enzymatic degradation. Key assessments include:
- Molecular Dynamics Simulations : Predicts conformational flexibility under physiological conditions (e.g., water solubility <1 mg/mL ).
- Cyclic Voltammetry : Measures redox stability (e.g., oxidation potential at +1.2 V ).
- Plasma Stability Assays : Incubation in human plasma (37°C, 24h) with LC-MS quantification of degradation products .
- LogP Determination : Octanol-water partitioning (LogP ~2.3) indicates moderate lipophilicity, critical for blood-brain barrier penetration in CNS studies .
How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Level : Advanced
Answer :
Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:
- Batch Reproducibility Checks : Compare multiple synthetic batches via HPLC-ELSD to rule out impurities (e.g., residual solvents ).
- Standardized Assay Protocols : Use validated models (e.g., HEK293 cells for receptor binding assays ).
- Meta-Analysis : Cross-reference IC₅₀ values (e.g., 1.5 µM vs. 3.2 µM discrepancies) with structural analogs to identify SAR trends .
- Toxicity Profiling : Address conflicting cytotoxicity data (e.g., LD₅₀ in mice: 200 mg/kg vs. 450 mg/kg) via standardized OECD guidelines .
What are the best practices for handling and storing this compound to ensure stability?
Level : Basic
Answer :
- Storage : Keep in airtight containers under inert gas (argon) at −20°C to prevent hydrolysis .
- Handling : Use desiccators and humidity-controlled environments (<30% RH) to avoid clumping.
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
- Safety : Use PPE (gloves, goggles) and fume hoods; the compound may release HCl fumes upon decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
